REACTION_SMILES
|
[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[CH3:6][O:7][C:8]([c:9]1[c:10]([Br:18])[cH:11][cH:12][c:13]([N+:15](=[O:16])[O-:17])[cH:14]1)=[O:19].[OH2:24].[OH:20][N+:21]([O-:22])=[O:23].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[CH3:6][O:7][C:8]([c:9]1[c:10]([Br:18])[c:11]([N+:21](=[O:20])[O-:22])[cH:12][c:13]([N+:15](=[O:16])[O-:17])[cH:14]1)=[O:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc([N+](=O)[O-])ccc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |